N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide
Description
N’-{bicyclo[111]pentan-1-yl}-N-hydroxyoctanediamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocycleThe compound’s structure allows it to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules with enhanced properties .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C13H22N2O3/c16-11(14-13-7-10(8-13)9-13)5-3-1-2-4-6-12(17)15-18/h10,18H,1-9H2,(H,14,16)(H,15,17) |
InChI Key |
ZVDXTSFSISDNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These reactions often require specific catalysts and conditions, such as the use of triethylborane or photoredox conditions with fac-Ir(ppy)3 .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, can be challenging due to the highly strained nature of the bicyclo[1.1.1]pentane core. recent advancements have enabled the large-scale preparation of these compounds using light-mediated reactions without the need for additional additives or catalysts . This method has been adopted by several pharmaceutical companies for drug discovery purposes .
Chemical Reactions Analysis
Types of Reactions
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards radical and nucleophilic additions .
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[1.1.1]pentane derivatives include alkyl iodides, triethylborane, and photoredox catalysts . These reactions often require specific conditions, such as irradiation with a broad-wavelength mercury lamp or the presence of methyl lithium .
Major Products
The major products formed from the reactions of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide depend on the specific reaction conditions and reagents used. For example, radical additions to the bicyclo[1.1.1]pentane core can lead to the formation of various substituted derivatives .
Scientific Research Applications
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, potentially altering their activity and leading to desired biological effects . The high s-character of the bicyclo[1.1.1]pentane core contributes to its electron-withdrawing properties, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, used as a bioisostere in various applications.
Cubane: Another highly strained carbocycle with similar applications in drug discovery and materials science.
Higher Bicycloalkanes: Compounds with similar three-dimensional structures and reactivity, used in the design of new molecules.
Uniqueness
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide stands out due to its specific functionalization, which imparts unique properties and reactivity.
Biological Activity
N'-{Bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C_{13}H_{22}N_{2}O
- Molecular Weight : 238.33 g/mol
- IUPAC Name : this compound
The bicyclo[1.1.1]pentane moiety is significant as it serves as a bioisostere for traditional aromatic rings, potentially enhancing the compound's metabolic stability and selectivity in biological systems.
Biological Activity Overview
Research indicates that compounds incorporating bicyclo[1.1.1]pentane structures exhibit various biological activities, particularly as inhibitors of specific enzymes and receptors.
1. Indoleamine-2,3-dioxygenase (IDO) Inhibition
Recent studies have highlighted the role of bicyclo[1.1.1]pentane derivatives in inhibiting IDO, an enzyme involved in tryptophan metabolism that is often targeted in cancer therapies. The modification of traditional compounds to include this bicyclic structure has shown improved potency and reduced metabolic instability.
- Case Study : A study published in Nature demonstrated that a bicyclo[1.1.1]pentane-derived compound exhibited enhanced IDO inhibition compared to its phenyl counterparts, leading to better therapeutic outcomes in preclinical models of cancer .
2. Antimicrobial Activity
Bicyclo[1.1.1]pentane derivatives have also been explored for their antimicrobial properties. The incorporation of hydrophilic groups, such as hydroxylamine, enhances solubility and interaction with microbial targets.
- Research Findings : A compound structurally similar to this compound showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of Bicyclo[1.1.1]pentane Core : This can be achieved through cyclization reactions involving suitable precursors.
- Hydroxylamine Modification : The introduction of the hydroxylamine group is crucial for enhancing biological activity.
- Amide Bond Formation : Final coupling reactions yield the desired diamide structure.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
